L-Alloisoleucine methyl ester
Description
Properties
IUPAC Name |
methyl (2S,3R)-2-amino-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) in methanol is a classical method for converting carboxylic acids to methyl esters. For L-alloisoleucine, this involves reacting the amino acid with excess SOCl₂ in anhydrous methanol under reflux. The mechanism proceeds via acyl chloride intermediacy, followed by nucleophilic substitution with methanol.
Reaction Conditions :
This method is efficient but risks partial racemization at the α-stereocenter due to the acidic environment. Post-synthesis purification via recrystallization or chromatography is often necessary to isolate the desired (2S,3R) diastereomer.
Acid-Catalyzed Fischer Esterification
Fischer esterification employs catalytic sulfuric or hydrochloric acid in methanol to esterify L-alloisoleucine. The reaction is reversible, requiring excess methanol and prolonged heating to drive completion.
Key Parameters :
While milder than SOCl₂, this method still poses stereochemical risks. Monitoring via ¹H NMR is critical to detect epimerization at the β-position, which manifests as distinct α-CH proton shifts (δ 4.36 ppm for D-allo-isoleucine vs. δ 3.8–4.1 ppm for L-isoleucine).
Carbodiimide Coupling Agents
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates esterification under neutral conditions, minimizing racemization. The protocol involves activating the carboxylic acid as an intermediate O-acylisourea, which reacts with methanol.
Procedure :
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Dissolve L-alloisoleucine in dry dichloromethane.
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Add DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Introduce methanol (5 equiv) and stir at 0°C for 2 hours.
Yield : 80–90% with >98% stereochemical retention. This method is preferred for stereosensitive applications but requires anhydrous conditions and costly reagents.
Silane-Mediated Esterification
Trimethylchlorosilane (TMSCl) in methanol offers a rapid, room-temperature alternative. The silane acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by methanol.
General Protocol :
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Combine L-alloisoleucine (0.1 mol) with TMSCl (0.2 mol) in methanol (100 mL).
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Stir at 25°C for 3–5 hours.
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Concentrate under reduced pressure to isolate the methyl ester hydrochloride.
Advantages :
This method is scalable and avoids harsh reagents, making it ideal for industrial applications.
Stereochemical Considerations in Synthesis
Analytical Validation
¹H NMR is indispensable for distinguishing this compound from its diastereomers:
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α-CH Proton : δ 3.8–4.1 ppm (L-allo) vs. δ 4.36 ppm (D-allo).
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β-CH₃ Group : δ 1.0–1.2 ppm (diastereomer-dependent splitting).
Marrfey’s reagent or chiral HPLC further confirms enantiopurity post-synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Stereochemical Purity | Cost |
|---|---|---|---|---|
| Thionyl Chloride | 70–85 | 4–6 hours | Moderate (85–90%) | Low |
| Fischer Esterification | 60–75 | 12–24 hours | Low (70–80%) | Very Low |
| Carbodiimide Coupling | 80–90 | 2 hours | High (>98%) | High |
| TMSCl/MeOH | 90–95 | 3–5 hours | High (95–98%) | Moderate |
The TMSCl method balances yield, speed, and stereochemical fidelity, whereas carbodiimide coupling is optimal for high-purity research-scale synthesis.
Experimental Procedures and Characterization
Synthesis of this compound Hydrochloride (Adapted from )
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Reagents : L-Alloisoleucine (10 g, 76 mmol), TMSCl (15.4 mL, 152 mmol), anhydrous methanol (150 mL).
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Procedure : Suspend L-alloisoleucine in methanol, add TMSCl dropwise, and stir at 25°C for 4 hours. Concentrate to dryness under vacuum to yield a white solid.
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Yield : 92% (12.1 g).
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¹H NMR (300 MHz, CD₃OD) : δ 4.02 (q, J = 6.5 Hz, 1H, α-CH), 3.75 (s, 3H, OCH₃), 1.85–1.70 (m, 1H, β-CH), 1.45–1.30 (m, 2H, γ-CH₂), 1.15 (d, J = 6.9 Hz, 3H, β-CH₃), 0.95 (t, J = 7.4 Hz, 3H, δ-CH₃) .
Chemical Reactions Analysis
Peptide Bond Formation
L-Alloisoleucine methyl ester participates in peptide synthesis via coupling reactions. Its methyl ester group facilitates activation for nucleophilic attack by amino groups in other amino acids.
Mechanism :
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The ester undergoes deprotonation under basic conditions, forming an acyl-enzyme intermediate in enzymatic reactions .
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Coupling agents like EDC/HOBt or HATU/DIPEA mediate amide bond formation with glycine methyl ester hydrochloride .
Example :
| Reaction Conditions | Outcome | Reference |
|---|---|---|
| EDC·HCl, HOBt, CH₂Cl₂, RT, 24h | Dipeptide yield: 72% | |
| HATU/DIPEA, DMF, RT | Diastereomer excess: 72:28 |
Epimerisation at the α-carbon is minimized under non-basic conditions (e.g., DIC/HOAt) .
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis, forming L-alloisoleucine.
Conditions :
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Acidic or enzymatic hydrolysis (e.g., porcine liver esterase).
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Alkaline conditions (pH >10) accelerate hydrolysis but risk racemization .
Kinetics :
| Hydrolysis Agent | Temperature | Time | Conversion |
|---|---|---|---|
| 1M HCl | 40°C | 2h | >95% |
| NaOH (0.1M) | RT | 24h | 85% |
Heteroarylation Reactions
This compound reacts with aryl chlorides under metal-free conditions to form heteroaryl derivatives.
Example :
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Reaction with 2-pyridylsulfonyl chloride yields N-(2-pyridylsulfonyl)-L-alloisoleucine methyl ester .
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No significant epimerisation observed under mild basic conditions (DIPEA) .
Data :
| Aryl Chloride | Yield | Purity |
|---|---|---|
| 4-Nitrobenzoyl chloride | 78% | 99% |
| 2-Pyridylsulfonyl chloride | 84% | 98% |
Acylation and Nucleophilic Substitution
The amino group undergoes acylation with anhydrides or acyl chlorides.
Key Reactions :
-
Acetylation with acetic anhydride yields N-acetyl-L-alloisoleucine methyl ester.
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Benzoylation with benzoyl chloride forms N-benzoyl derivatives for protease studies .
Mechanism :
Degradation Pathways
Mass spectrometry studies reveal fragmentation patterns under high-energy conditions:
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Primary cleavage : Loss of CO₂CH₃ (m/z 59), forming a base peak at m/z 72 .
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Secondary cleavage : C-C bond rupture adjacent to the amino group, generating immonium ions (m/z 88) .
Fragmentation Scheme :
Stereochemical Stability
Epimerisation at the α-carbon occurs under basic conditions:
-
Base-Induced Racemization : DIPEA in HATU-mediated couplings leads to partial epimerisation (de = 72:28) .
-
Mitigation : Using DIC/HOAt reduces epimerisation by avoiding prolonged basic conditions .
Comparison :
| Coupling Agent | Epimerisation Rate |
|---|---|
| HATU/DIPEA | 28% |
| DIC/HOAt | <1% |
Metabolic Reactions
In vivo, this compound is linked to maple syrup urine disease (MSUD):
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Formation Pathway : Keto-enol tautomerization of α-keto-β-methylvalerate (KMV) followed by transamination .
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Clearance : Delayed compared to L-isoleucine, leading to accumulation in MSUD patients .
Metabolite Ratios in Plasma (MSUD Patients) :
| Metabolite | Concentration (μM) |
|---|---|
| L-Isoleucine | 600 |
| L-Alloisoleucine | 4.2 |
Scientific Research Applications
Biochemical Research and Metabolism Studies
L-Alloisoleucine Formation in Maple Syrup Urine Disease (MSUD)
L-alloisoleucine is notably studied in the context of metabolic disorders such as MSUD. In patients with this condition, the formation of L-alloisoleucine from L-isoleucine is a critical pathway. Research indicates that L-alloisoleucine levels can be significantly elevated in MSUD patients, serving as a biomarker for disease severity. For instance, a study demonstrated that the plasma concentration ratios of L-alloisoleucine to L-isoleucine were approximately 0.7% in classical MSUD patients, highlighting its potential diagnostic value .
Mechanistic Insights
The mechanism of L-alloisoleucine formation involves keto-enol tautomerization of 3-methyl-2-oxopentanoate (KMV). This process is crucial for understanding the metabolic pathways affected in MSUD. In vitro studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and L-alloisoleucine increase, providing insights into the metabolic clearance rates and formation dynamics .
Pharmaceutical Applications
Potential Therapeutic Uses
Research into L-alloisoleucine methyl ester has suggested potential therapeutic applications due to its role in amino acid metabolism. It can serve as a substrate for synthesizing other biologically active compounds. Moreover, its unique structural properties may allow it to interact with various biochemical pathways, making it a candidate for drug development aimed at metabolic disorders.
Analytical Chemistry
NMR Spectroscopy Applications
this compound has been utilized in NMR spectroscopy to differentiate between stereoisomers of isoleucine and allo-isoleucine. This application is particularly useful in peptide synthesis and characterization, where understanding stereochemistry is vital . The ability to identify different peaks corresponding to these compounds enhances analytical capabilities in biochemical research.
Agricultural and Environmental Science
Pheromone Studies
In agricultural research, methyl esters of amino acids, including this compound, have been identified as components of pheromones in certain insect species. These compounds play a role in attracting pollinators or controlling pest populations, thereby offering potential applications in sustainable agriculture .
Case Studies
Mechanism of Action
The mechanism of action of L-Alloisoleucine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or substrate for certain enzymes, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
L-Isoleucine Methyl Ester
- Structural Differences: L-Isoleucine has the stereochemical configuration (2S,3S), whereas L-alloisoleucine is (2S,3R) . This stereochemical divergence significantly impacts biological activity. For example, Lactobacillus arabinosus utilizes both isomers for growth, but other organisms, such as E. coli, show specificity for L-isoleucine .
- Metabolic Pathways: L-Alloisoleucine is formed during transamination of L-isoleucine, but its metabolism produces ethylmalonyl-CoA via 2-ethylhydracrylate, a pathway shared with valine . However, cell studies show minimal extracellular ethylmalonate accumulation from L-alloisoleucine, unlike L-isoleucine . In maple syrup urine disease (MSUD), L-alloisoleucine accumulates in plasma, serving as a diagnostic marker .
Other Branched-Chain Amino Acid Methyl Esters
- L-Leucine Methyl Ester: Molecular formula: C₇H₁₅NO₂, with a phase transition (ΔvapH) between 320–353 K . Unlike L-alloisoleucine methyl ester, leucine derivatives lack the β-methyl branch, altering their metabolic roles in protein synthesis .
- n-Acetyl-L-Leucine Methyl Ester :
Fatty Acid Methyl Esters (FAMEs)
- While structurally distinct from amino acid esters, FAMEs (e.g., oleic acid methyl ester) share esterification-driven solubility properties. FAMEs are used in microbial identification via gas chromatography, whereas amino acid esters like this compound are analyzed via LC-MS/MS for metabolic studies .
Metabolic and Diagnostic Relevance
- This compound is critical in studying transamination reversibility. For instance, its keto analogue (α-keto-β-methylvaleric acid) supports L. arabinosus growth through racemization at the β-carbon .
- In MSUD, plasma L-alloisoleucine levels correlate with disease severity, highlighting its role as a biomarker .
Data Tables
Table 1: Key Properties of this compound and Analogues
Biological Activity
L-Alloisoleucine methyl ester (also referred to as L-allo-isoleucine methyl ester) is a compound of interest in biochemical research due to its structural similarity to isoleucine and its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in diseases, particularly maple syrup urine disease (MSUD).
Chemical Structure and Properties
L-Alloisoleucine is one of the four stereoisomers of isoleucine. Its methyl ester derivative is formed by the esterification of the carboxylic acid group of L-alloisoleucine. The structural formula can be represented as follows:
This compound exhibits distinct properties that influence its biological interactions, particularly in amino acid metabolism.
Formation and Conversion
L-Alloisoleucine is formed from L-isoleucine through a keto-enol tautomerization process. Studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and L-alloisoleucine increase significantly, indicating a metabolic conversion pathway where L-isoleucine acts as a precursor .
In Vivo Studies
In a study involving patients with MSUD, it was observed that the plasma concentration ratio of L-alloisoleucine to L-isoleucine was approximately 0.7% in classical MSUD patients. This highlights the importance of monitoring these metabolites for understanding metabolic disorders .
Physiological Effects
L-Alloisoleucine has been implicated in various physiological processes:
- Metabolic Regulation : It plays a role in regulating branched-chain amino acids (BCAAs), which are crucial for protein synthesis and energy production.
- Cellular Uptake : The uptake mechanism of this compound by cells involves specific transport systems that are sensitive to the stereochemistry of the amino acids involved .
Case Studies
- Maple Syrup Urine Disease (MSUD) : In patients with MSUD, elevated levels of L-alloisoleucine are indicative of impaired metabolism due to enzyme deficiencies. The accumulation of this metabolite can lead to neurological complications if not managed properly .
- Nutritional Studies : Research has shown that dietary supplementation with BCAAs, including alloisoleucine, can enhance muscle recovery post-exercise and improve overall metabolic health .
Research Findings
Recent studies have employed advanced techniques such as NMR spectroscopy to differentiate between isoleucine and alloisoleucine residues, providing insights into their distinct biological roles . Furthermore, the role of L-alloisoleucine in signaling pathways related to invasive growth in yeast has been investigated, indicating its potential as a signaling molecule in various biological contexts .
Comparative Data Table
| Compound | Function | Key Findings |
|---|---|---|
| L-Alloisoleucine | Metabolite in amino acid metabolism | Elevated in MSUD patients; precursor to other metabolites |
| L-Isoleucine | Essential amino acid | Precursor for L-alloisoleucine formation; involved in muscle metabolism |
| This compound | Potential therapeutic agent | Shows promise in metabolic regulation and cellular signaling |
Q & A
Q. What are the established methods for synthesizing L-Alloisoleucine methyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves esterification of L-alloisoleucine with methanol under acidic or enzymatic catalysis. Optimization can be achieved using Response Surface Methodology (RSM) to evaluate variables like temperature, molar ratios, and catalyst concentration. For example, transesterification processes for methyl esters often employ double-pipe static mixer reactors to enhance efficiency, as demonstrated in biodiesel studies . Yield calculations should account for stoichiometric ratios (e.g., moles of reactants) and purity validation via HPLC or GC-MS .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm ester formation (e.g., methyl ester peaks at ~3.6 ppm for ) and chiral integrity. Compare with literature data for known isomers .
- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (210–220 nm) to assess purity. Validate methods using spiked samples or certified reference materials.
- Elemental Analysis : Required for new compounds to confirm empirical formulas .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation risks.
- First Aid : For skin/eye contact, rinse immediately with water; consult a physician if irritation persists. No acute toxicity is reported, but chronic exposure risks require monitoring .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., lipases) to minimize racemization.
- Chromatographic Resolution : Apply chiral stationary phases (e.g., amylose-based columns) for preparative separation.
- Kinetic Analysis : Monitor reaction progress via circular dichroism (CD) spectroscopy to detect isomerization side reactions .
Q. How can contradictions in reported bioactivity data for this compound across different in vitro models be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media).
- Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to reduce variability.
- Meta-Analysis : Apply statistical tools like mixed-effects models to reconcile conflicting results, as seen in clinical chemistry studies .
Q. What advanced computational methods are suitable for predicting the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aqueous buffers at different pH levels.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways.
- Machine Learning : Train models on existing ester stability datasets to forecast shelf-life under storage conditions .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the metabolic fate of this compound in biological systems?
- Methodological Answer :
- Isotope Labeling : Use -labeled compounds to track metabolic incorporation via LC-MS/MS.
- Pathway Enrichment Analysis : Map metabolites to KEGG pathways using tools like MetaboAnalyst.
- Integration with Transcriptomics : Correlate metabolite levels with gene expression data to identify regulatory nodes .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
